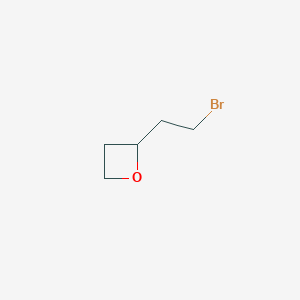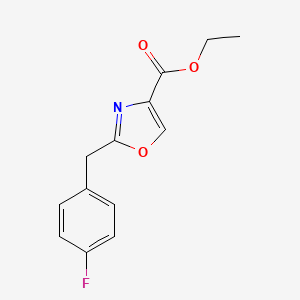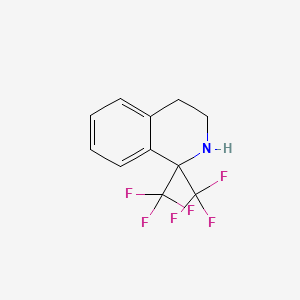
(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an oxolane ring and a pyrazole moiety, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Oxolane Ring Formation: The oxolane ring can be constructed via a cyclization reaction involving a diol and an appropriate electrophile.
Coupling of Pyrazole and Oxolane: The final step involves coupling the pyrazole moiety with the oxolane ring through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions can be performed on the oxolane ring to yield various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced oxolane derivatives, and various substituted carboxylic acid derivatives.
Applications De Recherche Scientifique
(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, altering their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- (2R,3S)-2-(1-ethyl-1H-pyrazol-3-yl)oxolane-3-carboxylic acid
Uniqueness
(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is unique due to its specific stereochemistry and the position of the ethyl group on the pyrazole ring. This unique structure can result in different biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-6-7(5-11-12)9-8(10(13)14)3-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9-/m0/s1 |
Clé InChI |
NONCPJOZOLMXFK-IUCAKERBSA-N |
SMILES isomérique |
CCN1C=C(C=N1)[C@H]2[C@H](CCO2)C(=O)O |
SMILES canonique |
CCN1C=C(C=N1)C2C(CCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)
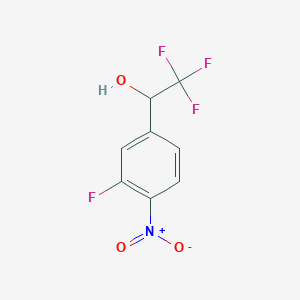
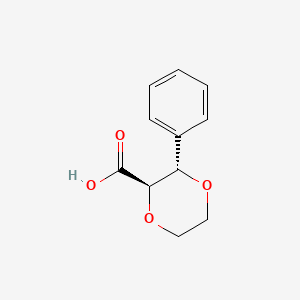

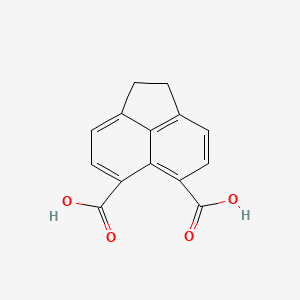



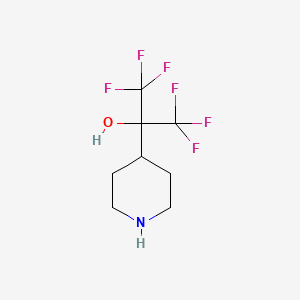
![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)
![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)
